Anticancer agent 144
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Overview
Description
Anticancer agent 144 is a potent dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and protein tyrosine phosphatase 1B (PTP1B). It exhibits significant anticancer activity with an inhibitory concentration (IC50) value of less than 2.5 nanomolar for both targets . This compound is primarily used in cancer research due to its ability to inhibit key enzymes involved in cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 144 involves multiple steps, starting with the preparation of substituted benzothiophene derivatives. The key steps include:
Formation of Benzothiophene Core: The benzothiophene core is synthesized through a cyclization reaction involving a substituted phenylacetylene and sulfur.
Functionalization: The benzothiophene core is then functionalized with various substituents to enhance its biological activity. This involves reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: The functionalized benzothiophene is coupled with other aromatic compounds through palladium-catalyzed cross-coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing the temperature and reaction time to maximize yield.
Catalyst Loading: Using an appropriate amount of catalyst to ensure efficient coupling reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 144 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Halogenation is typically carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Anticancer agent 144 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Mechanism of Action
Anticancer agent 144 exerts its effects by inhibiting the activity of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase 1B. These enzymes are involved in the regulation of cellular signaling pathways that control cell growth and survival. By inhibiting these enzymes, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
SC144: Another potent inhibitor of protein tyrosine phosphatases with similar anticancer activity.
Pyrimidine Derivatives: These compounds also inhibit protein tyrosine phosphatases and have been explored for their anticancer potential.
Copper(II) Complexes: These metal complexes exhibit anticancer activity through the generation of reactive oxygen species and inhibition of protein tyrosine phosphatases.
Uniqueness
Anticancer agent 144 is unique due to its dual inhibition of both protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase 1B, which enhances its anticancer efficacy. Additionally, its low inhibitory concentration (IC50) value makes it a highly potent compound for cancer research .
Properties
Molecular Formula |
C19H15BrF2N3O6PS2 |
---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
[[3-bromo-7-[(4-methylsulfonylphenyl)methoxy]-5-(1H-1,2,4-triazol-5-yl)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)8-31-14-7-11(18-23-9-24-25-18)6-13-15(20)17(33-16(13)14)19(21,22)32(26,27)28/h2-7,9H,8H2,1H3,(H,23,24,25)(H2,26,27,28) |
InChI Key |
AMONNCQJDCJXMV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NC=NN4 |
Origin of Product |
United States |
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